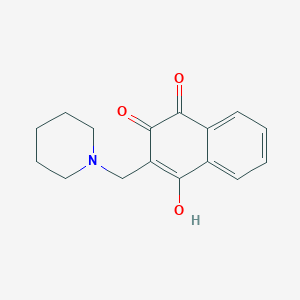
2-Hydroxy-3-(piperidin-1-ylmethyl)naphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-Hydroxy-3-(piperidin-1-ylmethyl)naphthalene-1,4-dione typically involves the Mannich reaction, which is a three-component condensation reaction of an aldehyde, an amine, and a compound containing an active hydrogen atom . In this case, the reaction involves 2-hydroxy-1,4-naphthoquinone, formaldehyde, and piperidine. The reaction is usually carried out in ethanol at room temperature for 24 hours in the dark .
Analyse Chemischer Reaktionen
2-Hydroxy-3-(piperidin-1-ylmethyl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The quinone structure allows for easy oxidation, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinone positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-3-(piperidin-1-ylmethyl)naphthalene-1,4-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Hydroxy-3-(piperidin-1-ylmethyl)naphthalene-1,4-dione involves its interaction with cellular components. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular structures . This property is particularly useful in its antimicrobial activity, where it disrupts the cell membrane and other vital components of microbial cells .
Vergleich Mit ähnlichen Verbindungen
2-Hydroxy-3-(piperidin-1-ylmethyl)naphthalene-1,4-dione is unique due to its specific substitution pattern and biological activity. Similar compounds include:
2-Hydroxy-1,4-naphthoquinone (Lawsone): Known for its use in henna and its antimicrobial properties.
Juglone (5-Hydroxy-1,4-naphthoquinone): Exhibits antifungal and herbicidal activities.
2-Chloro-3-(piperidin-1-yl)-1,4-naphthoquinone: Similar structure but with a chlorine substitution, showing different biological activities.
These compounds share the naphthoquinone core but differ in their substituents, leading to variations in their chemical and biological properties.
Eigenschaften
CAS-Nummer |
5718-82-1 |
|---|---|
Molekularformel |
C16H17NO3 |
Molekulargewicht |
271.31 g/mol |
IUPAC-Name |
4-hydroxy-3-(piperidin-1-ylmethyl)naphthalene-1,2-dione |
InChI |
InChI=1S/C16H17NO3/c18-14-11-6-2-3-7-12(11)15(19)16(20)13(14)10-17-8-4-1-5-9-17/h2-3,6-7,18H,1,4-5,8-10H2 |
InChI-Schlüssel |
FJXGGQPDMLJXJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CC2=C(C3=CC=CC=C3C(=O)C2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


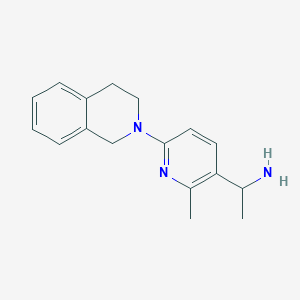
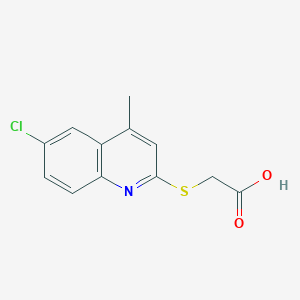
![4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxybenzamide](/img/structure/B11852161.png)



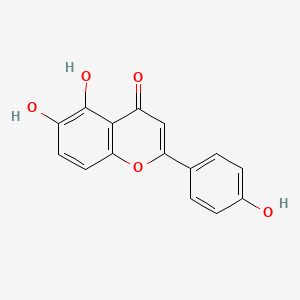

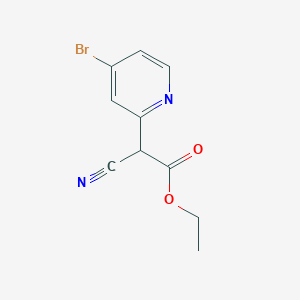

![Tert-butyl 2-amino-3-[benzyl(methyl)amino]propanoate](/img/structure/B11852215.png)

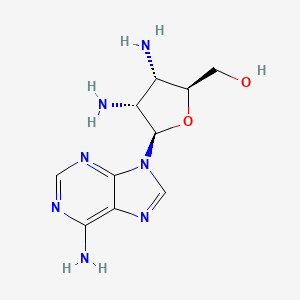
![(2R,3S,5S)-5-(4,6-Diamino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B11852220.png)
